molecular formula C8H6ClNO2 B1310805 1-Chloro-2-(2-nitrovinyl)benzene CAS No. 3156-34-1

1-Chloro-2-(2-nitrovinyl)benzene

Cat. No.: B1310805
CAS No.: 3156-34-1
M. Wt: 183.59 g/mol
InChI Key: QHKJTRDWAZGBLR-AATRIKPKSA-N
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Description

1-Chloro-2-(2-nitrovinyl)benzene (CAS: 3156-34-1) is a chlorinated aromatic compound featuring a nitrovinyl substituent at the ortho position. Its molecular formula is C₈H₅ClNO₂, with a molecular weight of 182.59 g/mol. The compound is structurally characterized by an electron-withdrawing nitro group conjugated to a vinyl moiety, which enhances its reactivity in electrophilic and nucleophilic reactions. It is commonly utilized as a synthetic intermediate in organic chemistry, particularly in reductions (e.g., to phenethylamine derivatives) and as a precursor for bioactive molecules .

Properties

IUPAC Name

1-chloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJTRDWAZGBLR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879308
Record name 2-CHLORO-B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
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CAS No.

3156-34-1
Record name Benzene, 1-chloro-2-(2-nitrothenyl)-
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Record name 3156-34-1
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Record name 2-CHLORO-B-NITROSTYRENE
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Record name trans-2-Chloro-beta-nitrostyrene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-nitrovinyl)benzene can be synthesized through a reaction involving 2-chlorobenzaldehyde and nitromethane. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-(2-nitrovinyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-nitrovinyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions to yield different products. The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

1-Chloro-3-(2-nitrovinyl)benzene (CAS: 3156-35-2)
  • Molecular Formula: C₈H₅ClNO₂ (same as the ortho isomer).
  • Key Difference : The nitrovinyl group is at the meta position.
  • However, electronic effects remain similar due to the nitro group's strong electron-withdrawing nature .
1-Methoxy-3-(2-nitrovinyl)benzene (CAS: 3179-09-7)
  • Molecular Formula: C₉H₉NO₃.
  • Key Difference : A methoxy group replaces the chlorine atom.
  • Impact : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing nitrovinyl group. This could reduce electrophilicity at the vinyl position, affecting reactivity in Michael additions or polymerizations .
2-Chlorostilbene (1-Chloro-2-(2-phenylethenyl)benzene, CAS: 24942-76-5)
  • Molecular Formula : C₁₄H₁₁Cl.
  • Key Difference : The nitro group is replaced by a phenyl ring.
  • Impact : The absence of the nitro group eliminates conjugation with the vinyl moiety, reducing polarity and electrophilic character. This makes 2-chlorostilbene more suited for applications in materials science (e.g., liquid crystals) rather than bioactive synthesis .

Functional Group Analogues

1-Chloro-2-nitrobenzene (CAS: 88-73-3)
  • Molecular Formula: C₆H₄ClNO₂.
  • Key Difference : Lacks the vinyl group.
  • Impact : The nitro group directly attached to the benzene ring increases aromatic electrophilicity but limits conjugation. This compound is primarily used as a precursor in dye and pesticide manufacturing rather than in complex organic syntheses .
(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene
  • Molecular Formula: C₁₄H₉Cl₂NO₂S.
  • Key Difference : A sulfonyl group replaces one nitro oxygen.
  • Impact : The sulfonyl group enhances oxidative stability and introduces hydrogen-bonding capacity, making this derivative a potent activator of the NRF2 pathway for antioxidant applications in neuroprotection .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-Chloro-2-(2-nitrovinyl)benzene C₈H₅ClNO₂ 182.59 Not reported Nitrovinyl, Chloro
1-Chloro-3-(2-nitrovinyl)benzene C₈H₅ClNO₂ 182.59 Not reported Nitrovinyl, Chloro
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ 157.55 246 Nitro, Chloro
2-Chlorostilbene C₁₄H₁₁Cl 214.69 Not reported Vinyl, Chloro

Biological Activity

1-Chloro-2-(2-nitrovinyl)benzene, with the molecular formula C8H6ClNO2C_8H_6ClNO_2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorine atom at the first carbon and a nitrovinyl group at the second carbon of the benzene ring. Its applications span various fields, including chemistry, biology, and medicine, where it is studied for its interactions with biomolecules and potential therapeutic uses.

This compound can undergo several chemical reactions:

  • Oxidation : The nitrovinyl group can be oxidized to yield different products.
  • Reduction : The nitro group can be reduced to an amine group under specific conditions.
  • Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideVaries based on desired product
ReductionHydrogen gas with palladium catalyst, Sodium borohydrideVaries based on desired product
SubstitutionSodium methoxide, Potassium tert-butoxideNucleophilic substitution conditions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrovinyl group acts as an electrophile in electrophilic aromatic substitution reactions, forming sigma complexes with the benzene ring. These intermediates can further react to produce diverse biological effects. Additionally, the chlorine atom participates in nucleophilic substitution reactions.

Toxicological Studies

Research has indicated that this compound exhibits significant toxicological effects:

  • Genotoxicity : In studies involving intraperitoneal injection in mice, DNA damage was observed in liver and kidney tissues. Weak mutagenic activity was noted in bacterial systems but not in mammalian cell tests .
  • Acute Toxicity : The LD50 for male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress .
  • Chronic Exposure : Long-term exposure studies revealed increased liver and kidney weights in mice at low concentrations (1.1 ppm), suggesting potential organ-specific toxicity.

Study 1: Genotoxic Effects in Mice

A study investigated the genotoxic effects of this compound through intraperitoneal injection in mice. Results indicated significant DNA damage in liver and kidney tissues, alongside increased rates of sister chromatid exchanges .

Study 2: Acute Toxicity Assessment

In an acute toxicity assessment involving Sprague-Dawley rats, the compound demonstrated a lethal dose (LD50) of 560 mg/kg. Observed symptoms included respiratory distress and organ hemorrhaging post-mortem.

Biochemical Pathways

This compound is involved in various biochemical pathways that influence cellular processes:

  • Cytotoxicity : Related compounds have shown cytotoxic effects against cancer cell lines, indicating potential therapeutic applications.
  • Insecticidal Activity : Some derivatives exhibit insecticidal properties, suggesting utility in agrochemical formulations.

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